
(-)-Propranolol glycol
概要
説明
(-)-Propranolol glycol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases Propranolol glycol is characterized by the presence of a glycol moiety, which enhances its solubility and bioavailability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-propranolol glycol typically involves the reaction of propranolol with ethylene oxide or propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The process involves the continuous addition of propranolol and the glycolating agent, followed by purification steps such as distillation and crystallization to isolate the final product.
化学反応の分析
Types of Reactions: (-)-Propranolol glycol undergoes various chemical reactions, including:
Oxidation: The glycol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycol moiety to primary or secondary alcohols.
Substitution: The hydroxyl groups in the glycol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Ethers, esters.
科学的研究の応用
Pharmacokinetics
Research indicates that (-)-propranolol glycol exhibits distinct pharmacokinetic properties compared to propranolol itself. A study demonstrated that when administered intravaginally in rats, the systemic absorption of propranolol was significantly enhanced compared to oral administration. The area under the curve (AUC) and maximum concentration (Cmax) were markedly higher with intravaginal dosing, suggesting improved bioavailability through this route .
Treatment of Infantile Hemangiomas
One of the most notable applications of propranolol and its derivatives is in the treatment of infantile hemangiomas. Propranolol has been effectively used in topical formulations for this purpose. A study highlighted that propranolol creams can be prepared as hospital formulations and stored for clinical use, demonstrating stability and efficacy . The submicron emulsion gel formulation of propranolol hydrochloride has shown promising results in treating superficial hemangiomas by enhancing transdermal absorption and minimizing side effects associated with traditional oral administration .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. It has been noted that this compound exhibits instantaneous anticonvulsant activity, which could lead to potential therapeutic applications in seizure disorders .
Case Study 1: Efficacy in Hemangioma Treatment
A clinical trial evaluated the efficacy of topical propranolol formulations in infants with hemangiomas. Results indicated a significant reduction in hemangioma size and associated complications, supporting the use of propranolol as a first-line treatment option for this condition .
Case Study 2: Pharmacokinetic Variability
In a comparative study assessing the pharmacokinetics of propranolol and its metabolites, including this compound, researchers found that the route of administration significantly influenced serum concentrations. This variability underscores the importance of understanding pharmacokinetic profiles when considering therapeutic strategies involving propranolol derivatives .
Summary Table of Applications
作用機序
(-)-Propranolol glycol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The glycol moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: this compound binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation.
Signal Transduction Pathways: The inhibition of beta-adrenergic receptors affects downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to reduced cardiac output and vasodilation.
類似化合物との比較
Propranolol: The parent compound, a non-selective beta-blocker with widespread clinical use.
Atenolol: A selective beta-1 adrenergic receptor antagonist with similar therapeutic applications.
Metoprolol: Another selective beta-1 blocker used in the treatment of cardiovascular diseases.
Uniqueness: (-)-Propranolol glycol stands out due to its enhanced solubility and bioavailability compared to propranolol. The presence of the glycol moiety allows for better absorption and distribution, making it a more effective therapeutic agent in certain clinical settings.
生物活性
(-)-Propranolol glycol is a significant metabolite of the widely used beta-blocker propranolol. This compound has garnered attention due to its distinct biological activities, particularly its potent anticonvulsant properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
- Chemical Name : 2,3-Dihydroxy-1-(1-naphthalenoxy)propane
- Molecular Weight : 218.25 g/mol
- CAS Number : 36112-95-5
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant activity, outperforming propranolol itself in certain aspects. The onset of action for propranolol glycol is instantaneous, while propranolol shows a delayed response. This suggests that the anticonvulsant effects of propranolol may be mediated through its conversion to propranolol glycol .
Comparative Potency
A study comparing the anticonvulsant effects of propranolol and its metabolites found that:
- Propranolol Glycol : 1/2 to 1/3 as potent as propranolol.
- N-desisopropylpropranolol : 1/6 as potent as propranolol .
The mechanism by which this compound exerts its effects appears to involve:
- Beta-Adrenoceptor Interaction : The enantiomers of propranolol glycol have been shown to interact with beta-adrenoceptors differently. The (S)-enantiomer acts as a reversible competitive antagonist, while the (R)-enantiomer exhibits irreversible antagonistic properties .
- Behavioral Effects : Both enantiomers induce similar behavioral effects, ranging from sedation at low doses to paralysis at high doses, indicating their potential impact on the central nervous system (CNS) .
Pharmacokinetics and Delivery
Studies have explored the delivery mechanisms of propranolol and its metabolites through various routes:
- Transmucosal Penetration : Research demonstrated that using permeabilizers like oleic acid in propylene glycol significantly enhances the permeability of propranolol through buccal mucosa, facilitating drug delivery . This effect is attributed to changes in membrane fluidity and thermodynamic activity within the tissue.
Case Studies and Clinical Implications
Several case studies have highlighted the clinical significance of this compound:
- Anticonvulsant Efficacy : In animal models, administration of propranolol glycol has shown effective seizure control across various types of induced seizures, suggesting its potential use in treating epilepsy .
- Cardiovascular Effects : The interaction with beta-adrenoceptors also implies possible cardiovascular effects, which could be beneficial in managing conditions such as hypertension or anxiety disorders.
特性
IUPAC Name |
(2R)-3-naphthalen-1-yloxypropane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61248-78-0 | |
Record name | Propranolol glycol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPRANOLOL GLYCOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1438YC8097 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-propranolol glycol interact with its target and what are the downstream effects?
A: this compound, primarily the (S)-enantiomer, acts as a reversible competitive antagonist at the β-adrenoceptor, albeit with significantly lower potency than propranolol itself [, ]. This interaction inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to downstream effects such as decreased heart rate and contractility.
Q2: What is the structural difference between the enantiomers of propranolol glycol and how does it impact their activity?
A: The two enantiomers, (R)- and (S)-propranolol glycol, exhibit distinct pharmacological profiles due to their three-dimensional structures. While (S)-propranolol glycol acts as a reversible antagonist [, ], (R)-propranolol glycol displays irreversible antagonism at the β-adrenoceptor []. This difference highlights the importance of stereochemistry in drug-target interactions.
Q3: How is this compound metabolized in the body?
A: this compound undergoes extensive metabolism, contributing to its short duration of action []. Although the specific metabolic pathways for this compound are not fully elucidated in the provided research, studies suggest that it can be further metabolized by pathways involving enzymes like aldehyde reductase [].
Q4: What analytical techniques are used to study this compound?
A: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used for analyzing propranolol and its metabolites, including this compound, in biological samples like plasma [, , ]. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify and quantify this compound, particularly in studies focusing on its metabolic pathways [].
Q5: Does this compound contribute to the therapeutic effects of propranolol?
A: Research suggests that this compound may contribute to some of the central nervous system effects of propranolol. Animal studies show that this compound possesses anticonvulsant properties, reducing the lethality of strychnine-induced convulsions in mice []. Interestingly, it exhibits a faster onset of action and greater potency in this regard compared to propranolol itself []. This suggests that this compound might contribute to the anticonvulsant effects observed with propranolol administration.
Q6: What is the role of the liver in the metabolism of propranolol and this compound?
A: The liver plays a crucial role in the metabolism of both propranolol and its metabolites, including this compound. Studies using isolated perfused rat livers demonstrate that the liver contributes significantly to the uptake and metabolism of propranolol []. Further investigation using rat liver supernatant fractions revealed the liver's capacity to metabolize propranolol into various metabolites, including this compound, through processes like side-chain oxidation and conjugation [, , ].
Q7: Are there species differences in the metabolism of propranolol and its metabolites?
A: Yes, research indicates species differences in the metabolism of propranolol. Studies comparing the metabolism of propranolol in dog and rat liver supernatant fractions revealed both qualitative and quantitative differences []. For instance, rat liver preparations demonstrated a higher propensity for propranolol hydroxylation compared to dog livers []. These findings underscore the importance of considering species differences when extrapolating in vitro or animal data to humans.
Q8: Can microorganisms metabolize propranolol in a similar way to mammals?
A: Research suggests that some microorganisms possess enzymatic pathways capable of metabolizing propranolol similarly to mammals. Studies using the fungus Cunninghamella bainieri showed that it could metabolize propranolol into several mammalian metabolites, including 4-hydroxypropranolol, desisopropyl-propranolol, 1-naphthoxylactic acid, and propranolol glycol []. This finding highlights the potential of using microbial models for investigating drug metabolism and interactions.
Q9: Can propranolol be metabolized in the skin?
A: Yes, in vitro studies demonstrate that human skin can metabolize propranolol []. Human skin, particularly keratinocytes, primarily metabolizes propranolol via side-chain oxidation, yielding metabolites like N-desisopropylpropranolol, this compound, and naphthoxylactic acid []. This local metabolism may contribute to the therapeutic or adverse effects observed with topical propranolol application.
Q10: What enzymes are involved in the metabolism of propranolol to this compound?
A: The formation of this compound from propranolol is a multi-step process involving several enzymes. Initially, propranolol undergoes N-deisopropylation by cytochrome P450 enzymes to form N-desisopropylpropranolol []. This metabolite is then further oxidized by monoamine oxidase (MAO) to an aldehyde intermediate []. Finally, aldehyde reductase catalyzes the reduction of the aldehyde intermediate to yield this compound [].
Q11: How does the route of administration affect the pharmacokinetics of propranolol?
A: Studies in rats show that the route of administration significantly impacts the pharmacokinetic profile of propranolol [, ]. Intravaginal administration of propranolol resulted in significantly higher serum concentrations of free propranolol compared to oral administration [, ]. This difference is likely due to the bypass of first-pass metabolism in the liver with intravaginal administration, leading to higher bioavailability.
Q12: What is the potential impact of food on propranolol bioavailability?
A: Food intake can significantly influence propranolol bioavailability. Research suggests that the presence of food in the gastrointestinal tract can increase the bioavailability of propranolol []. This effect might be attributed to several factors, including delayed gastric emptying, increased splanchnic blood flow, and potential interactions with food components. Although the exact mechanisms are not fully elucidated in the provided research, it highlights the clinical relevance of considering food intake when administering propranolol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。